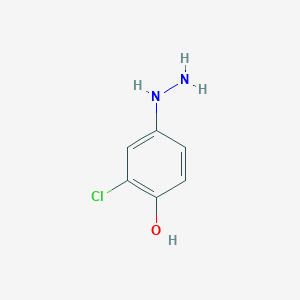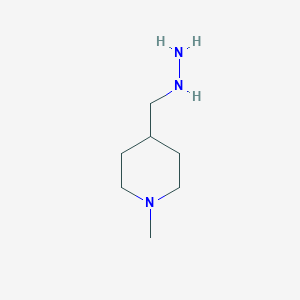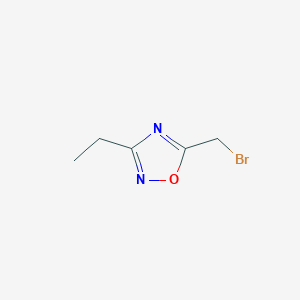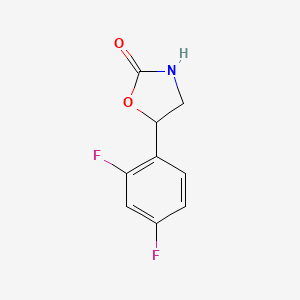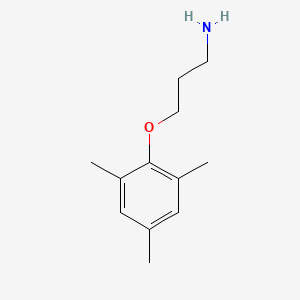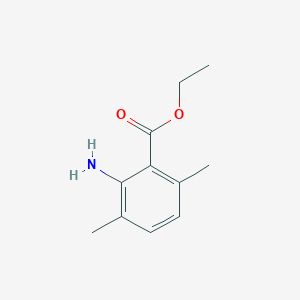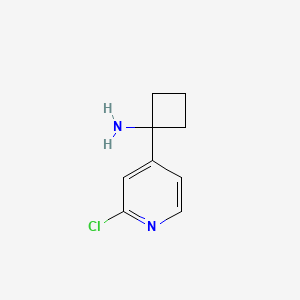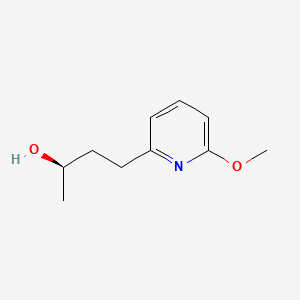
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group and a butanol side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methoxypyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 6-methoxypyridine to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve the reduction step efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alkane using hydrogen gas and a metal catalyst.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 4-(6-methoxypyridin-2-yl)butan-2-one.
Reduction: 4-(6-methoxypyridin-2-yl)butane.
Substitution: 4-(6-aminopyridin-2-yl)butan-2-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-4-(6-hydroxypyridin-2-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-4-(6-chloropyridin-2-yl)butan-2-ol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2R)-4-(6-methoxypyridin-2-yl)butan-2-ol may confer unique electronic properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(2R)-4-(6-methoxypyridin-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5,8,12H,6-7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
XJGGNKVRAMNKPA-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CCC1=NC(=CC=C1)OC)O |
Kanonische SMILES |
CC(CCC1=NC(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


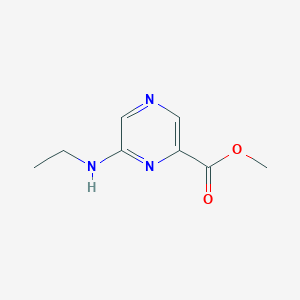
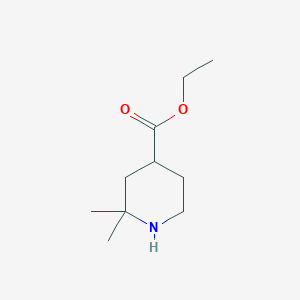
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)

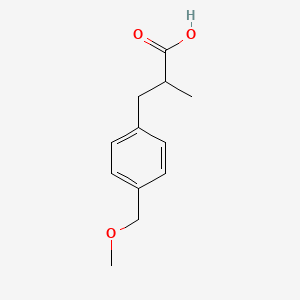
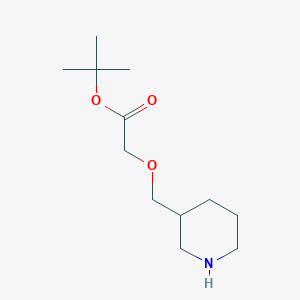
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
